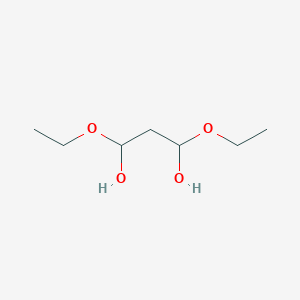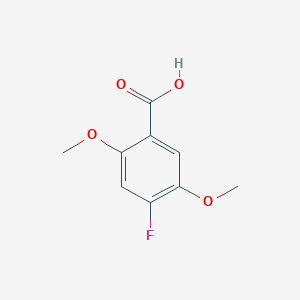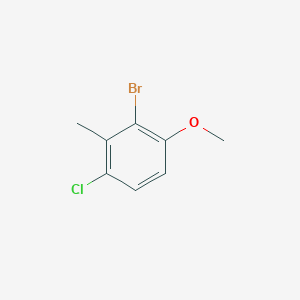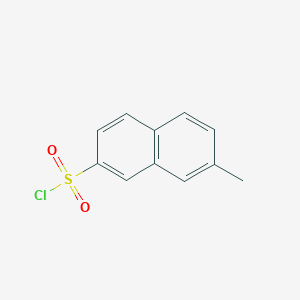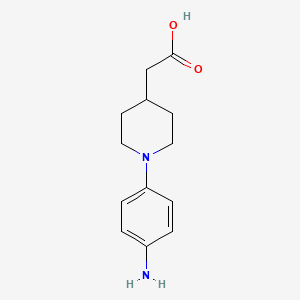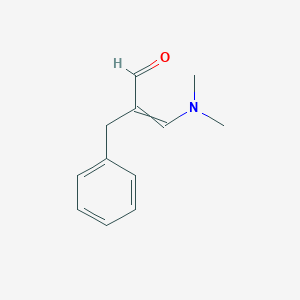![molecular formula C23H19NO4S B13922163 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is a complex organic compound that features a biphenyl sulfonyl group attached to an indole ring, which is further connected to a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid typically involves multiple steps, starting with the formation of the biphenyl sulfonyl group and its subsequent attachment to the indole ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of palladium catalysts and specific ligands to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The biphenyl sulfonyl group and indole ring are known to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Biphenyl sulfonyl derivatives: Compounds with similar biphenyl sulfonyl groups.
Uniqueness
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is unique due to its combination of the biphenyl sulfonyl group and indole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H19NO4S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-[1-(3-phenylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO4S/c25-23(26)14-13-19-16-24(22-12-5-4-11-21(19)22)29(27,28)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,25,26) |
InChI-Schlüssel |
PPKUPJLFWCDCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=CC=CC=C43)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



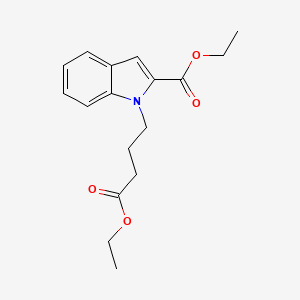
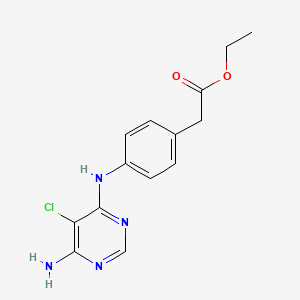


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)
